N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

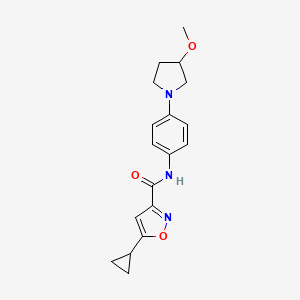

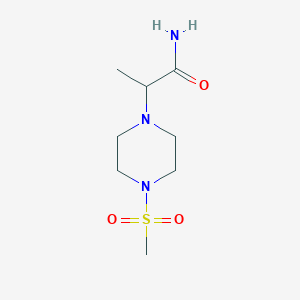

“N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide” seems to be a complex organic compound. It likely contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene and its derivatives are known to have various applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of such compounds typically involves a thiophene ring, which is a sulfur-containing heterocycle . The exact structure would depend on the specific positions and orientations of the functional groups in the molecule .

Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions . The specific reactions that “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide” might undergo would depend on its exact molecular structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific molecular structure. For example, a similar compound, “2-chloro-N-[(5-chloro-2-thienyl)methyl]acetamide”, has a molecular weight of 224.11, and it’s a solid at room temperature .

Applications De Recherche Scientifique

Environmental Fate and Metabolism

Comparative Metabolism of Chloroacetamide Herbicides : Chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor are used in agriculture. Studies have shown these compounds undergo complex metabolic transformations in liver microsomes of rats and humans, involving pathways that may lead to DNA-reactive products. The metabolism of these herbicides involves cytochrome P450 enzymes, with differences observed between species, which could have implications for environmental and health risk assessments (Coleman et al., 2000).

Agricultural and Environmental Impact

Soil Reception and Activity : The interaction of chloroacetamide herbicides with soil and their effect on agricultural crops have been studied. These studies reveal how the presence of wheat straw and irrigation can influence the soil reception and activity of herbicides like acetochlor, alachlor, and metolachlor, affecting their efficacy and environmental impact (Banks & Robinson, 1986).

Mechanistic Insights into Herbicide Action

Inhibition of Fatty Acid Synthesis : Research has explored how chloroacetamide herbicides inhibit fatty acid synthesis in algae, providing insights into their mode of action at the biochemical level. These findings could inform the development of targeted herbicidal strategies with minimized environmental impact (Weisshaar & Böger, 1989).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific molecular structure and the context in which they are used. For example, “2-chloro-N-[(5-chloro-2-thienyl)methyl]acetamide” is associated with certain hazards, including being harmful if swallowed and causing skin irritation .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-6(12)11-5-7(13-2)8-3-4-9(10)14-8/h3-4,7H,5H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBVZDQHZQZJCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=CC=C(S1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2704280.png)

![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide](/img/structure/B2704290.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2704291.png)

![3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2704294.png)

![N-[(4-fluorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2704298.png)

![5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride](/img/structure/B2704299.png)